N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique structure combining benzofuran, pyridazine, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and pyridazine derivatives, such as:
- N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide .
Uniqueness
The uniqueness of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C28H22N4O5 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C28H22N4O5/c1-17-6-5-7-19(16-17)32-15-14-22(33)25(31-32)27(34)30-24-21-8-3-4-9-23(21)37-26(24)28(35)29-18-10-12-20(36-2)13-11-18/h3-16H,1-2H3,(H,29,35)(H,30,34) |
InChI Key |
JEBDMCDEUOCSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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